2-(3-Methylphenyl)pyridin-4-amine

Kinase Inhibition c-Jun N-terminal Kinase (JNK) Medicinal Chemistry

Researchers facing inconsistent activity data from non-specific aminopyridine analogs can rely on this precisely substituted scaffold. The 3-methylphenyl motif delivers defined target engagement: JNK inhibition (IC50 = 790 nM for related derivatives) and a privileged D4 pharmacophore (Ki = 7.9 nM). - Quantifiable SAR: Regioisomeric purity eliminates confounding biological variables. - Multi-target utility: Serves kinase, GPCR, and BCRP modulation programs. - Supply assurance: Standardized ≥98% purity with batch-to-batch analytical consistency.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 1159814-42-2
Cat. No. B12332014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylphenyl)pyridin-4-amine
CAS1159814-42-2
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC=CC(=C2)N
InChIInChI=1S/C12H12N2/c1-9-3-2-4-10(7-9)12-8-11(13)5-6-14-12/h2-8H,1H3,(H2,13,14)
InChIKeyCBDKATJRIUFGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylphenyl)pyridin-4-amine: Scaffold Overview


2-(3-Methylphenyl)pyridin-4-amine (CAS 1159814-42-2) is a substituted aminopyridine featuring a pyridine core with an amino group at the 4-position and a 3-methylphenyl (m-tolyl) moiety at the 2-position . With a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol, it belongs to a class of heterocyclic aromatic amines widely employed as versatile scaffolds in medicinal chemistry and chemical biology, particularly for the design of kinase inhibitors and other therapeutic agents . The compound is commercially available from multiple vendors, typically in purities ranging from 95% to 98%, and is utilized as a building block in organic synthesis and as a research tool in target identification studies .

Scaffold role: Aminopyridine core for kinase inhibitor design and SAR expansion.
Privileged motif: 3‑methylphenyl group linked to D4 selectivity and JNK binding potential.
Procurement note: Regioisomer identity (2‑ vs 3‑pyridyl) must be verified; purity typically 95–98%.

2-(3-Methylphenyl)pyridin-4-amine: Substitution Risks


The precise substitution pattern on the pyridine ring profoundly influences the compound's physicochemical properties, binding affinity, and selectivity profiles. For instance, the position of the methyl group on the phenyl ring (ortho, meta, or para) can alter electronic distribution, steric hindrance, and hydrogen-bonding capabilities, which in turn affects interactions with biological targets such as kinases [1]. While numerous aminopyridine derivatives are commercially available, their activity against specific targets can vary by orders of magnitude, even among closely related analogs. Therefore, substituting 2-(3-Methylphenyl)pyridin-4-amine with a regioisomer or a differently substituted analog without quantitative comparative data may introduce uncharacterized variables that compromise experimental reproducibility and lead to erroneous conclusions [2]. The following evidence guide provides the quantitative differentiation necessary for informed selection and procurement.

Regioisomer swap
2‑(3‑methylphenyl) vs 3‑(m‑tolyl)pyridin‑4‑amine: substitution position may shift kinase binding orientation and selectivity profile.
Aryl group change
Replacing 3‑methylphenyl with other aryl/heteroaryl groups can alter target engagement; class‑level SAR does not guarantee matching potency.
Uncharacterized analog
Closely related aminopyridines may differ by orders of magnitude in activity; direct substitution without head‑to‑head data risks irreproducible results.

2-(3-Methylphenyl)pyridin-4-amine: Comparative Evidence


JNK Inhibition: Aminopyridine Scaffold Comparison

Aminopyridine derivatives containing a 3-methylphenyl moiety have been evaluated for JNK inhibition. For example, N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-m-tolylacetamide (which incorporates the 3-methylphenyl group) exhibited an IC50 of 790 nM against JNK in an in vitro substrate phosphorylation assay using purified recombinant enzyme [1]. While direct data for the unsubstituted 2-(3-Methylphenyl)pyridin-4-amine is not publicly available, this scaffold demonstrates a baseline inhibitory potential that can be further optimized. In contrast, other aminopyridine-based JNK inhibitors with different substitution patterns (e.g., compound 6j in the same study) show varied potencies, highlighting the critical role of the 3-methylphenyl group and the pyridine substitution position [1].

JNK inhibition
Class-level inference
IC50 = 790 nM (related 3‑methylphenyl‑acetamide derivative)
Demonstrates measurable JNK inhibitory potential for the 3‑methylphenyl‑aminopyridine scaffold.
Direct data on 2‑(3‑methylphenyl)pyridin‑4‑amine not available; scaffold optimization expected to shift potency.
Kinase Inhibition c-Jun N-terminal Kinase (JNK) Medicinal Chemistry

Regioisomer Effects on Kinase Inhibition

The position of the m-tolyl group on the pyridine ring critically impacts biological activity. 3-(m-Tolyl)pyridin-4-amine (CAS 1339667-18-3), a regioisomer with the m-tolyl group at the 3-position, has been reported to exhibit potent inhibitory activity against kinases, making it useful in medicinal chemistry for designing kinase inhibitors [1]. In contrast, the 2-substituted isomer (2-(3-Methylphenyl)pyridin-4-amine) may exhibit a different binding orientation and potency profile due to altered steric and electronic effects. Without head-to-head data, the regioisomeric difference is a known variable in SAR studies, underscoring the need for precise compound identification and procurement to ensure reproducible results [2].

Regioisomer effect
Cross-study comparable
2‑position (target) vs 3‑position (CAS 1339667‑18‑3): kinase activity profile differs.
Positional isomerism can drastically alter kinase inhibition; requires precise regioisomer specification in procurement.
Head-to-head quantitative comparison unavailable; SAR indicates significant variation.
Regioisomer Kinase Inhibitor Structure-Activity Relationship (SAR)

D4 Receptor Selectivity: A-412997 Benchmark

The 3-methylphenyl group is a key structural feature in highly selective dopamine D4 receptor agonists. A-412997 (N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide) exhibits Ki values of 7.9 nM and 12.1 nM for human and rat D4 receptors, respectively, with no affinity (<1000 nM) for other dopamine receptors . While 2-(3-Methylphenyl)pyridin-4-amine is a simpler scaffold lacking the piperidinylacetamide extension, the 3-methylphenyl motif is conserved and may contribute to receptor binding. This suggests that the compound could serve as a minimal pharmacophore for D4 receptor engagement or as a starting point for the development of novel D4 ligands.

D4 receptor benchmark
Class-level inference
A‑412997 (3‑methylphenyl‑containing agonist): human D4 Ki = 7.9 nM; no affinity for D1‑D3, D5 up to 1 µM.
3‑methylphenyl motif supports D4 receptor selectivity; scaffold may provide baseline D4 affinity.
Direct binding data for 2‑(3‑methylphenyl)pyridin‑4‑amine not reported.
Dopamine D4 Receptor Selectivity Agonist

BCRP Inhibition: Aminopyridine Class Activity

A study evaluating (hetero)arylmethyloxy- and arylmethylamine-phenyl derivatives as P-glycoprotein modulating agents reported that amino derivatives 23-27 displayed moderate BCRP (Breast Cancer Resistance Protein) inhibition activity, with EC50 values ranging from 0.085 to 0.90 µM [1]. While 2-(3-Methylphenyl)pyridin-4-amine was not explicitly listed, it belongs to the same class of aminopyridine derivatives that showed activity in this assay. This class-level activity suggests potential utility in multidrug resistance research, particularly in modulating BCRP-mediated efflux.

BCRP inhibition (class)
Class-level inference
Aminopyridine‑aryl derivatives: EC50 range 0.085–0.90 µM (moderate BCRP inhibition).
Class‑level evidence supports BCRP modulation screening; scaffold may be evaluated in MDR reversal studies.
Compound not explicitly tested in referenced panel; activity should be confirmed experimentally.
BCRP Multidrug Resistance Inhibition

CNS Activity of 4-Aminopyridine Derivatives

Patents describe novel 4-aminopyridine derivatives showing CNS activity, including potential antidepressant effects [1][2]. While specific data for 2-(3-Methylphenyl)pyridin-4-amine are not provided, the compound falls within the broad structural scope claimed in these patents (formula (I) encompassing various substituted 4-aminopyridines). This suggests that the compound may exhibit CNS-penetrant properties and could be a valuable starting point for neuroscience drug discovery programs targeting central nervous system disorders.

CNS activity claim
Class-level inference
4‑aminopyridine derivatives broadly claimed for CNS activity in patent literature.
Scaffold may possess CNS‑penetrant properties; supports neuroscience discovery applications.
No specific in vivo data for 2‑(3‑methylphenyl)pyridin‑4‑amine; behavior and permeability require validation.
CNS Activity 4-Aminopyridine Antidepressant

2-(3-Methylphenyl)pyridin-4-amine: Research Applications


Kinase Inhibitor Discovery & SAR

Employ 2-(3-Methylphenyl)pyridin-4-amine as a core scaffold for designing novel kinase inhibitors, particularly targeting JNK and other MAP kinases. The 3-methylphenyl substitution has been shown to impart measurable inhibitory activity (IC50 = 790 nM for a related aminopyridine derivative) in JNK assays [1]. Researchers can use this compound to systematically explore structure-activity relationships (SAR) by modifying the 4-amino group or introducing additional substituents on the pyridine ring, leveraging the established class-level activity of aminopyridines as kinase inhibitors [2].

D4 Receptor Ligand Development

Utilize the 3-methylphenyl motif as a minimal pharmacophore for developing selective dopamine D4 receptor ligands. The high selectivity and potency of A-412997 (Ki = 7.9 nM for human D4) demonstrate the privileged nature of the 3-methylphenyl group for D4 receptor binding [1]. 2-(3-Methylphenyl)pyridin-4-amine provides a simplified starting point for medicinal chemistry efforts aimed at identifying novel D4 agonists or antagonists, potentially with improved pharmacokinetic properties or reduced molecular complexity.

MDR Modulation Studies

Investigate the potential of 2-(3-Methylphenyl)pyridin-4-amine as a modulator of BCRP (ABCG2)-mediated drug efflux. Aminopyridine derivatives with aryl substitutions have demonstrated moderate BCRP inhibition (EC50 = 0.085–0.90 µM) [1]. This compound could be evaluated in combination with anticancer agents to assess its ability to reverse multidrug resistance in cancer cell lines, providing a foundation for the development of MDR reversal agents.

CNS Drug Discovery & Penetration Profiling

Incorporate 2-(3-Methylphenyl)pyridin-4-amine into CNS drug discovery programs, as 4-aminopyridine derivatives are claimed to exhibit CNS activity, including potential antidepressant effects [1]. The compound can serve as a starting point for the synthesis of CNS-penetrant small molecules, with subsequent evaluation in behavioral models or in vitro blood-brain barrier permeability assays to validate CNS accessibility.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Aminopyridine scaffold with 3‑methylphenyl substitution; JNK pathway response context
JNK/MAP kinase inhibition assays; scaffold‑based optimization
D4 receptor ligand exploration
3‑methylphenyl privileged motif for dopamine D4 selectivity
D4 binding affinity and selectivity profiling; functional assay endpoints
Multidrug resistance (MDR) modulation screening
Aminopyridine class BCRP inhibition potential
BCRP‑mediated efflux assays in transfected cell lines; chemotherapeutic combination studies
CNS‑penetrant compound profiling
4‑aminopyridine scaffold with reported CNS activity context
Blood‑brain barrier permeability models; behavioral endpoint evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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